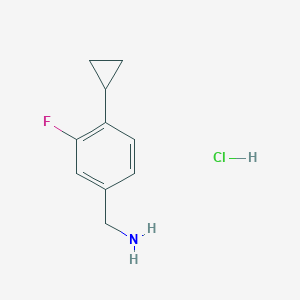
(4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the empirical formula C10H12FN · HCl . It has a molecular weight of 201.67 . The IUPAC name for this compound is (4-cyclopropyl-3-fluorophenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Histochemical Analysis
- Formaldehyde Condensation Reaction: Hydrochloric acid, a component of (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, is found to catalyze the formation of fluorophores in the histochemical condensation reaction with formaldehyde. This reaction significantly enhances the fluorescence yield of certain phenylethylamines and indolylethylamines, which is critical for sensitive histochemical demonstration of these compounds (Björklund & Stenevi, 1970).
Chemical Synthesis and Characterization
- Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes: Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involves the use of compounds similar to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride. These studies focus on the synthesis and characterization of these complexes, which are important for understanding fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Pharmacological Research
- Serotonin 5-HT1A Receptor-Biased Agonists: Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds are evaluated for their potential antidepressant-like activity and pharmacokinetic profiles, showing promise in treating depression (Sniecikowska et al., 2019).
Analytical Chemistry
- Micellar Liquid Chromatography (MLC): The analysis of flunarizine hydrochloride, which has structural similarities to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, and its degradation products using micellar liquid chromatography highlights the relevance of such compounds in analytical chemistry (El-Sherbiny et al., 2005).
Conformational and Structural Studies
- Microwave Spectroscopy and Quantum Chemical Calculations: The study of (1-fluorocyclopropyl)methanol by microwave spectroscopy and quantum chemical calculations demonstrates the importance of compounds like (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride in understanding molecular structure and conformation (Møllendal et al., 2004).
Material Science
- Poly(keto ether ether amide)s Synthesis: A new diamine containing keto and ether groups, structurally related to (4-Cyclopropyl-3-fluorophenyl)methanamine;hydrochloride, has been synthesized for the development of novel poly(keto ether ether amide)s. These materials exhibit high thermal stability and enhanced solubility, indicating the potential of such compounds in material science applications (Sabbaghian et al., 2015).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOJEUCADFJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)
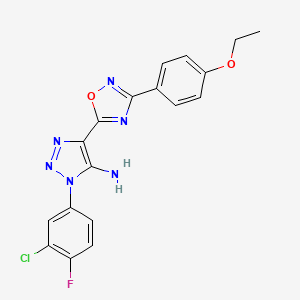
![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)
![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)
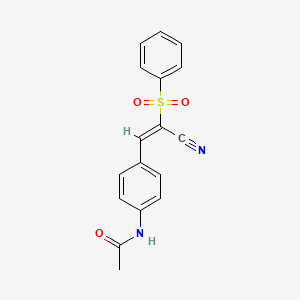
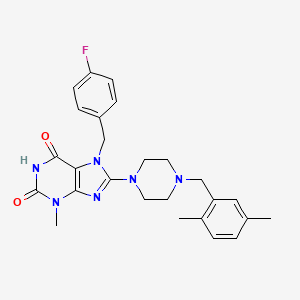
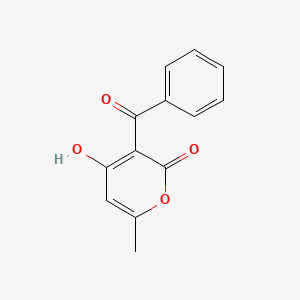

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)
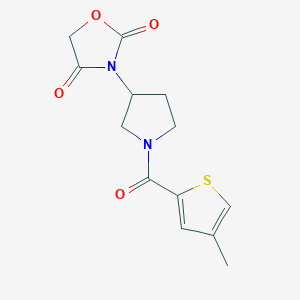
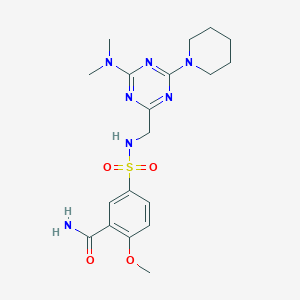
![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)